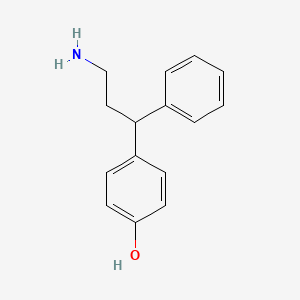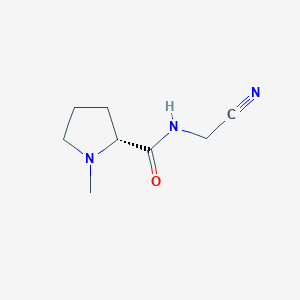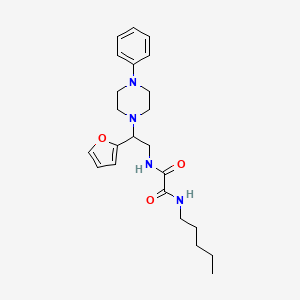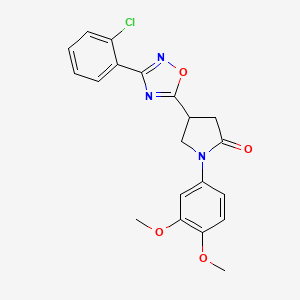
4-(3-Amino-1-phenylpropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-1-phenylpropyl)phenol, also known as 4-APPP, is a chemical compound that belongs to the family of phenethylamines. It has gained significant attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(3-Amino-1-phenylpropyl)phenol involves its interaction with the dopamine transporter and serotonin transporter. It acts as a reuptake inhibitor, preventing the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an overall increase in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Amino-1-phenylpropyl)phenol are primarily related to its interaction with the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, resulting in an overall increase in neurotransmission. This can lead to a range of effects, including increased motivation, improved mood, and enhanced cognitive function.
実験室実験の利点と制限
One of the main advantages of using 4-(3-Amino-1-phenylpropyl)phenol in lab experiments is its high affinity for the dopamine and serotonin transporters. This makes it a useful tool for studying the mechanisms underlying neurotransmitter reuptake and release. However, one limitation of using 4-(3-Amino-1-phenylpropyl)phenol is its potential for abuse, which can lead to ethical concerns in research settings.
将来の方向性
There are several future directions for research on 4-(3-Amino-1-phenylpropyl)phenol. One potential area of investigation is its use in the treatment of neurological disorders such as depression and anxiety. Additionally, further research could explore its potential as a tool for studying the mechanisms underlying neurotransmitter reuptake and release. Finally, future studies could investigate the potential for developing novel drugs based on the structure of 4-(3-Amino-1-phenylpropyl)phenol.
Conclusion:
In conclusion, 4-(3-Amino-1-phenylpropyl)phenol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(3-Amino-1-phenylpropyl)phenol could lead to the development of novel drugs for the treatment of neurological disorders and provide a better understanding of the mechanisms underlying neurotransmitter reuptake and release.
合成法
The synthesis of 4-(3-Amino-1-phenylpropyl)phenol can be achieved by following a multi-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with magnesium in the presence of anhydrous ether. This reaction produces 4-fluorophenylacetone, which is then reacted with nitroethane in the presence of ammonium acetate to produce 1-(4-fluorophenyl)-2-nitropropene. The final step involves the reduction of 1-(4-fluorophenyl)-2-nitropropene with tin (II) chloride in the presence of hydrochloric acid to produce 4-(3-Amino-1-phenylpropyl)phenol.
科学的研究の応用
4-(3-Amino-1-phenylpropyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the dopamine transporter and serotonin transporter, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
4-(3-amino-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-10-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15,17H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVJPMBSZWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-1-phenylpropyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)






![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)



![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)
